
2-(cyclohexylformamido)-N-(4-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would likely show the cyclohexyl group, the ethoxyphenyl group, and the two amide groups connected in the manner suggested by the name of the compound. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the amide groups. Amides can participate in a variety of reactions, including hydrolysis, reduction, and reactions with organometallic reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar or nonpolar groups, and the specific functional groups present in the molecule .Aplicaciones Científicas De Investigación
Chemoselective Acetylation and Drug Synthesis
The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a key intermediate for antimalarial drugs, showcases the importance of precise acetylation techniques in drug synthesis. Utilizing immobilized lipase as a catalyst, this process emphasizes the role of such compounds in synthesizing medically significant molecules with potential applications extending beyond antimalarial therapy to encompass a broad range of pharmacological developments (Magadum & Yadav, 2018).
Enzyme Inhibition for Antidiabetic Applications
2-(4-methoxyphenyl)ethyl acetamide derivatives were synthesized and evaluated for their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), demonstrating significant potential as antidiabetic agents. This research underlines the compound's versatility in addressing enzyme targets critical for metabolic disorders, hinting at broader applications in treating diseases through enzyme inhibition (Saxena et al., 2009).
Pharmacological and Toxicological Potentials
Studies on arylcyclohexylamines, including methoxetamine and its analogs, as high-affinity ligands for the glutamate NMDA receptor, highlight the significance of structural analogs in understanding the pharmacological and toxicological profiles of drugs. This research contributes to knowledge on how modifications of chemical structures can alter drug interaction with biological targets, offering insights into the design of safer and more effective therapeutic agents (Roth et al., 2013).
Environmental and Metabolic Considerations
The metabolism of chloroacetamide herbicides and their conversion in human and rat liver microsomes provide a critical understanding of environmental and health implications associated with chemical exposure. This research is pivotal for developing strategies to mitigate the adverse effects of herbicides on health and the environment, showcasing the need for safer chemical practices and the potential of certain acetamide derivatives in environmental detoxification processes (Coleman et al., 2000).
Novel Synthetic Pathways and Drug Metabolism
The synthesis of novel acetamide derivatives for potential cytotoxic and anti-inflammatory applications illustrates the compound's role in creating new therapeutic agents. By exploring new synthetic pathways, researchers can develop drugs with improved efficacy and reduced side effects, highlighting the compound's contribution to advancing pharmaceutical sciences (Rani et al., 2016).
Direcciones Futuras
The potential applications and future directions for this compound would likely depend on its specific physical and chemical properties, as well as any biological activity it might have. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .
Propiedades
IUPAC Name |
N-[2-(4-ethoxyanilino)-2-oxoethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-2-22-15-10-8-14(9-11-15)19-16(20)12-18-17(21)13-6-4-3-5-7-13/h8-11,13H,2-7,12H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGMAJKNQWRBLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CNC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclohexylformamido)-N-(4-ethoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2469574.png)
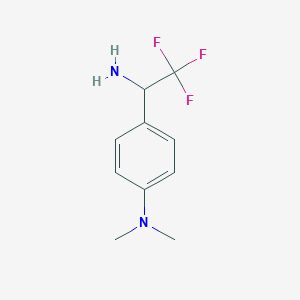
![2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2469579.png)

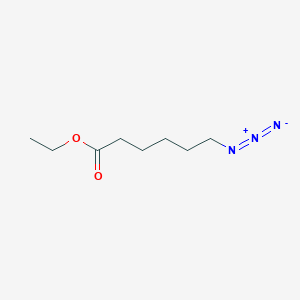
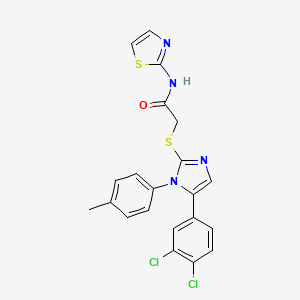

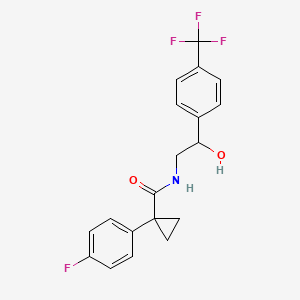

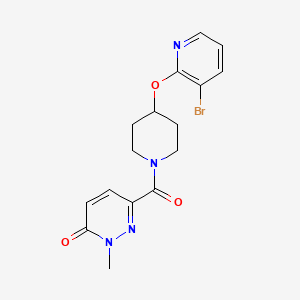
![3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2469589.png)
![N-(4-(4-chlorophenoxy)phenyl)-3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methylbenzamide](/img/structure/B2469591.png)
![N-(3,5-dimethylphenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2469592.png)
